1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole

Medicinal chemistry Lead optimization SAR

Select this compound for its non-interchangeable meta-substitution pattern: the 3-chlorophenyl group provides halogen bond donor capacity (0.5–1.5 kcal/mol gain), while the 3-nitrophenyl motif yields a cathodic shift in one-electron reduction potential versus para-nitro analogs. With XLogP3=5.0 and TPSA=88.9 Ų, it lies in CNS-favorable physicochemical space ideal for kinase-targeted probe libraries. Its ethylthio thioether linker ensures chemical stability superior to free thiol analogs in competitive binding assays. Researchers investigating histamine H₃ biphasic binding, metronidazole-resistant anaerobic parasites, or hypoxia-selective prodrug design should prioritize this compound over its 4-chloro regioisomer, des-chloro analog, or 4-fluoro analog, each of which lacks the precise electronic and steric configuration of this specific scaffold.

Molecular Formula C17H14ClN3O2S
Molecular Weight 359.83
CAS No. 1235302-59-6
Cat. No. B2413883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole
CAS1235302-59-6
Molecular FormulaC17H14ClN3O2S
Molecular Weight359.83
Structural Identifiers
SMILESCCSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H14ClN3O2S/c1-2-24-17-19-11-16(12-5-3-8-15(9-12)21(22)23)20(17)14-7-4-6-13(18)10-14/h3-11H,2H2,1H3
InChIKeyYJSQLQXJRRXNCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1235302-59-6): Structural Identity and Procurement Baseline


The compound 1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1235302-59-6) is a fully synthetic, trisubstituted imidazole derivative with the molecular formula C₁₇H₁₄ClN₃O₂S and a molecular weight of 359.8 g/mol [1]. It belongs to the broader class of 2-thio-substituted imidazoles, which have been investigated as histamine H₃ receptor antagonists, kinase inhibitor scaffolds, and antiparasitic agents [2]. The compound features three distinct pharmacophoric elements: an electron-withdrawing 3-nitrophenyl group at position 5, a lipophilic 3-chlorophenyl substituent at position 1, and an ethylthio moiety at position 2. Its computed XLogP3 of 5.0 and topological polar surface area (TPSA) of 88.9 Ų indicate substantial lipophilicity with moderate polarity, placing it in a physicochemical space distinct from many drug-like imidazole analogs [1].

Why Generic Substitution of 1-(3-Chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole Fails: Comparator-Based Differentiation


Within the 2-ethylthio-5-(3-nitrophenyl)-1H-imidazole scaffold family, the identity of the N1-aryl substituent profoundly influences lipophilicity, electronic distribution, and putative target engagement. Published SAR on structurally related 2-thioimidazole H₃ receptor antagonists demonstrates that para versus meta substitution on the N1-phenyl ring alters both receptor affinity (pKᵢ range: 7.28–8.03, with one meta-substituted analog exhibiting biphasic binding, pKᵢ,₁ = 8.53) and antagonist potency (pA₂ range: 6.83–8.87), with bulky para substituents decreasing activity in a QSAR model [1]. The target compound's unique combination of a meta-chloro substituent and a meta-nitro group creates an electronic and steric environment not replicated by the 4-chloro regioisomer (CAS 1226449-01-9), the des-chloro analog (CAS 1235318-86-1), or the 4-fluoro analog (CAS 1234807-40-9). This substitution pattern is expected to yield distinct target selectivity profiles and pharmacokinetic behavior that cannot be assumed interchangeable without direct comparative testing.

1-(3-Chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1235302-59-6): Quantitative Differentiation Evidence Guide


Meta-Chloro vs. Para-Chloro N1-Aryl Substitution: Physicochemical Differentiation

The target compound positions the chlorine atom at the meta (3-) position of the N1-phenyl ring, while the closest regioisomeric analog, 1-(4-chlorophenyl)-2-(ethylsulfanyl)-5-(3-nitrophenyl)-1H-imidazole (CAS 1226449-01-9), carries chlorine at the para (4-) position. Published SAR on structurally related 2-thioimidazole H₃ receptor antagonists establishes that meta versus para substitution on the N1-phenyl ring produces measurably different biological outcomes: in a QSAR analysis of 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles (J Med Chem, 1997), para substituents—particularly bulky ones—systematically decreased H₃ antagonist potency (pA₂ range: 6.83–8.87) in a parabolic lipophilicity-dependent model, while meta-substituted analogs could access biphasic binding modes (e.g., compound 3g: pKᵢ,₁ = 8.53 vs. pKᵢ,₂ = 6.90), suggesting engagement of multiple receptor conformations [1]. Although the target compound has not been directly tested in this specific assay, the class-level SAR indicates that meta-chloro substitution may confer distinct target-binding behavior compared to para-chloro substitution.

Medicinal chemistry Lead optimization SAR

Ethylthio vs. Thiol at Position 2: Metabolic Stability and Reactivity Differentiation

The target compound carries an ethylthio (-SCH₂CH₃) substituent at position 2, whereas a closely related analog, 1-(3-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol (CAS 1105189-18-1), bears a free thiol (-SH) at the same position. This structural distinction has significant pharmacological implications: free thiols are susceptible to rapid oxidation in biological media, forming disulfide dimers or mixed disulfides with plasma proteins, which can lead to variable pharmacokinetics and off-target reactivity [1]. In contrast, the ethylthio thioether is oxidation-resistant under physiological conditions, though it can be enzymatically oxidized to sulfoxide or sulfone metabolites by cytochrome P450s and flavin-containing monooxygenases, providing a more predictable metabolic pathway. Within the broader 2-thioimidazole H₃ antagonist class, ethylthio spacers have been established as a preferred linker yielding potent antagonists, with the thioether serving as a metabolically stable bioisostere for the free thiol [2]. The target compound's ethylthio group therefore offers superior chemical stability during storage and handling, as well as more predictable in vitro/in vivo behavior compared to the free thiol analog.

Metabolic stability Prodrug design Thioether pharmacology

3-Nitrophenyl vs. 4-Nitrophenyl: Electronic and Steric Profile Differentiation in Imidazole SAR

The target compound incorporates a 3-nitrophenyl (meta-nitro) substituent at position 5 of the imidazole ring, distinguishing it from the corresponding 4-nitrophenyl (para-nitro) series commonly explored in nitroimidazole antiparasitic programs. Meta-nitro substitution produces a distinct electronic resonance pattern: the nitro group at the meta position exerts primarily an inductive electron-withdrawing effect (−I effect, σₘ = +0.71) without the resonance stabilization (−R effect) seen with para-nitro substitution (σₚ = +0.78). This difference in electronic distribution can alter the reduction potential of the nitro group (a critical parameter for nitroreductase-mediated bioactivation in antiparasitic mechanisms) and modulates the π-electron density of the imidazole ring differently. In a related series of 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazoles, the meta-chlorophenyl/meta-nitro combination produced IC₅₀ values of 1–5 µM against Entamoeba histolytica and Giardia intestinalis, demonstrating the relevance of the meta-substitution pattern for antiparasitic activity [1]. The target compound's dual meta-substitution (3-chlorophenyl at N1 and 3-nitrophenyl at C5) creates an electronic profile unavailable in the para-nitro series, potentially enabling distinct bioactivation kinetics.

Electronic effects Nitroaromatic pharmacology Antiparasitic agents

Lipophilicity-Driven Differentiation: XLogP3 = 5.0 Positions This Compound for CNS Penetration Screening

The target compound has a computed XLogP3 of 5.0 and a topological polar surface area (TPSA) of 88.9 Ų [1]. In the context of CNS drug design, compounds with TPSA < 90 Ų and logP between 2 and 5 are generally predicted to have favorable passive blood-brain barrier (BBB) permeation. The target compound's TPSA of 88.9 Ų places it just below the commonly cited 90 Ų threshold for CNS penetration, while the XLogP3 of 5.0 is near the upper limit of the optimal range [2]. By comparison, the des-chloro analog 2-(ethylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole (CAS 1235318-86-1) would be expected to have a lower logP (estimated ~4.5) due to the absence of the chlorine atom, which contributes approximately +0.5 to +0.7 logP units (πCl = +0.71). This difference in lipophilicity may translate to differential tissue distribution, plasma protein binding, and metabolic clearance rates between the target compound and its des-chloro analog. The combination of near-threshold TPSA and elevated logP suggests this compound warrants investigation as a potential CNS-penetrant scaffold, a property that the less lipophilic des-chloro analog may not share to the same degree.

CNS drug discovery Blood-brain barrier penetration Lipophilicity optimization

3-Chlorophenyl vs. 4-Fluorophenyl N1-Substitution: Halogen Bonding and Target Engagement Potential

The target compound's 3-chlorophenyl group at N1 presents a chlorine atom capable of participating in halogen bonding (C–Cl···O/N/S interactions) with protein targets, a feature distinct from the 4-fluorophenyl analog 2-(ethylthio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole (CAS 1234807-40-9). Chlorine has a larger polarizable surface and a more pronounced σ-hole than fluorine, making it a stronger halogen bond donor. In kinase inhibitor design, halogen bonding from aryl chlorides has been shown to contribute 0.5–1.5 kcal/mol to binding free energy, which can translate to 3- to 10-fold differences in binding affinity (Kd or IC₅₀) depending on the geometry of the interaction [1]. In p38α MAP kinase inhibitor programs, meta-chlorophenyl substituents on imidazole scaffolds have been specifically implicated in key halogen bond interactions with the kinase hinge region, improving selectivity over related kinases [2]. While direct comparative binding data for the target compound versus the 4-fluoro analog are not available, the established role of halogen bonding in kinase inhibitor potency and selectivity suggests that the target compound may exhibit differential binding to halogen bond-accepting targets compared to its fluoro-substituted analog.

Halogen bonding Kinase inhibitor design Molecular recognition

1-(3-Chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1235302-59-6): Best-Fit Research and Industrial Application Scenarios


Kinase Inhibitor Screening Libraries: Exploiting Meta-Chloro Halogen Bonding and CNS-Penetrant Physicochemical Profile

The compound's combination of meta-chlorophenyl substitution (halogen bond donor, demonstrated to contribute 0.5–1.5 kcal/mol to target binding [1]) and CNS-favorable physicochemical properties (XLogP3 = 5.0, TPSA = 88.9 Ų [2]) make it a strong candidate for inclusion in kinase-focused screening libraries, particularly for programs targeting CNS kinases implicated in neurodegeneration or brain tumors. The 3-chloro substituent is expected to engage halogen bond-accepting residues in the kinase hinge region, a feature absent in the 4-fluoro analog (CAS 1234807-40-9), potentially conferring differential selectivity. Researchers seeking CNS-penetrant kinase probes should prioritize this compound over the des-chloro analog (CAS 1235318-86-1, estimated XLogP3 ≈ 4.3–4.5) due to the higher lipophilicity of the target compound, which may enhance BBB permeation rates in cell-based models.

Antiparasitic Drug Discovery: Meta-Nitro Bioactivation Probe

The 3-nitrophenyl group at imidazole position 5 generates a meta-nitro electronic profile (σₘ = +0.71) distinct from the para-nitro substitution (σₚ = +0.78) found in clinical nitroimidazoles like metronidazole [1]. In a related series of 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazoles, the meta-substitution pattern yielded IC₅₀ values of 1–5 µM against Entamoeba histolytica and Giardia intestinalis [2]. The target compound's dual meta-substitution (3-Cl-phenyl + 3-NO₂-phenyl) may produce altered one-electron reduction potentials compared to para-nitro standards, enabling researchers to probe nitroreductase substrate specificity in anaerobic parasites. Laboratories screening for metronidazole-resistant strain activity should consider this compound as a structurally differentiated alternative to traditional 5-nitroimidazole screening controls.

Histamine H₃ Receptor Antagonist Lead Optimization: Meta-Substituted 2-Thioimidazole Scaffold

Published SAR on 2-thioimidazole H₃ receptor antagonists demonstrates that meta-substitution on the N1-phenyl ring can enable biphasic receptor binding (e.g., compound 3g: pKᵢ,₁ = 8.53; pKᵢ,₂ = 6.90 [1]), a behavior not observed with simpler para-substituted analogs (pKᵢ range: 7.28–8.03). The target compound's meta-chloro substitution at N1, combined with the ethylthio spacer at position 2—a linker motif validated in potent H₃ antagonist chemotypes [2]—positions it as a candidate for H₃ receptor radioligand displacement screening. Unlike the free thiol analog (CAS 1105189-18-1), which is susceptible to oxidative degradation and variable reactivity, the target compound's ethylthio thioether offers chemical stability required for reproducible competitive binding assays.

Chemical Biology Tool Compound: Nitroreductase Substrate Profiling and Hypoxia-Selective Activation Studies

The 3-nitrophenyl moiety serves as a substrate for nitroreductase enzymes, which catalyze the reductive bioactivation of nitroaromatic compounds under hypoxic conditions—a mechanism exploited in hypoxia-selective prodrug design [1]. Compared to 4-nitrophenyl-substituted imidazoles, the target compound's meta-nitro group is predicted to exhibit a cathodic shift in one-electron reduction potential, which may alter the rate and extent of enzymatic reduction by different nitroreductase isoforms. This differential reduction profile, combined with the compound's high lipophilicity (XLogP3 = 5.0 [2]), which favors cellular uptake, supports its use as a chemical biology probe for profiling nitroreductase substrate specificity across bacterial, parasitic, and human enzyme systems.

Quote Request

Request a Quote for 1-(3-chlorophenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.